molecular formula C9H12OS B2947807 4-Isopropoxythiophenol CAS No. 702-12-5

4-Isopropoxythiophenol

Cat. No.: B2947807
CAS No.: 702-12-5
M. Wt: 168.25
InChI Key: LHJATWWCJZZRBU-UHFFFAOYSA-N
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Description

4-Isopropoxythiophenol is an organic compound with the molecular formula C9H12OS and a molar mass of 168.26 g/mol. It is characterized by a thiophene ring substituted with an isopropoxy group at the 4-position and a hydroxyl group at the 1-position. This compound is known for its unique chemical properties and applications in various scientific fields.

Preparation Methods

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or neutral conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

  • Substitution: Nucleophilic substitution reactions are carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Produces sulfoxides and sulfones.

  • Reduction: Yields thiophenol derivatives.

  • Substitution: Results in the formation of alkylated thiophenols.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: Used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: Investigated for its potential therapeutic properties in drug development.

  • Industry: Applied in the production of dyes, polymers, and other chemical products.

Mechanism of Action

The mechanism by which 4-Isopropoxythiophenol exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for certain receptors, influencing biological processes. Its exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

  • Thiophenol: A simpler analog without the isopropoxy group.

  • 4-Methoxythiophenol: Similar structure with a methoxy group instead of isopropoxy.

  • 4-Ethoxythiophenol: Another analog with an ethoxy group.

Each of these compounds has distinct chemical properties and applications, making 4-Isopropoxythiophenol unique in its own right.

Properties

IUPAC Name

4-propan-2-yloxybenzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-7(2)10-8-3-5-9(11)6-4-8/h3-7,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJATWWCJZZRBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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